2,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
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Overview
Description
2,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of synthetic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2,6-diaminopyrimidine with 2,3-butanedione under acidic conditions . Another approach involves the cyclization of 2,3-diaminopyridine with 1,3-diketones .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms has been explored to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are used as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
2,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) by binding to its active site, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
- 5H,6H,7H,8H-imidazo[1,2-a]pyrazine
- Benzo[4,5]imidazo[1,2-a]pyrimidine
Uniqueness
2,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13N3 |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2,7-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C8H13N3/c1-6-3-4-11-5-7(2)10-8(11)9-6/h5-6H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
IJENGNWTKLMUDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN2C=C(N=C2N1)C |
Origin of Product |
United States |
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